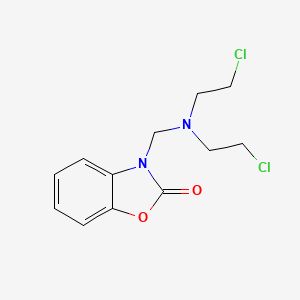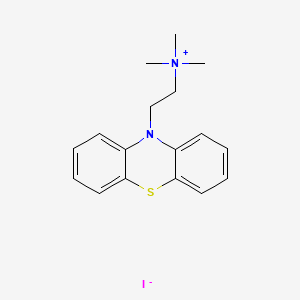
Trimethyl(2-phenothiazin-10-ylethyl)ammonium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl(2-phenothiazin-10-ylethyl)ammonium iodide is a quaternary ammonium compound with a phenothiazine core. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique structure allows it to interact with various molecular targets, making it a valuable tool in different experimental settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(2-phenothiazin-10-ylethyl)ammonium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of 2-phenothiazin-10-ylethylamine with methyl iodide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl(2-phenothiazin-10-ylethyl)ammonium iodide undergoes various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenothiazine core to its reduced forms.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Various substituted ammonium salts.
Aplicaciones Científicas De Investigación
Trimethyl(2-phenothiazin-10-ylethyl)ammonium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in studies of cell signaling and as a fluorescent probe for imaging.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as an additive in various industrial processes
Mecanismo De Acción
The mechanism of action of Trimethyl(2-phenothiazin-10-ylethyl)ammonium iodide involves its interaction with cellular membranes and proteins. The quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, disrupting their integrity. This can lead to cell lysis or inhibition of cellular processes. Additionally, the phenothiazine core can interact with various enzymes and receptors, modulating their activity and affecting cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylphenylammonium iodide: Similar structure but with a phenyl group instead of a phenothiazine core.
Thiazinamium methylsulfate: Another phenothiazine derivative with different substituents.
Ferrocenylmethyltrimethylammonium iodide: Contains a ferrocene group instead of a phenothiazine core .
Uniqueness
Trimethyl(2-phenothiazin-10-ylethyl)ammonium iodide is unique due to its phenothiazine core, which imparts specific electronic and steric properties. This makes it particularly effective in applications requiring strong interactions with biological membranes and proteins. Its versatility in undergoing various chemical reactions also sets it apart from other similar compounds .
Propiedades
Número CAS |
77985-02-5 |
|---|---|
Fórmula molecular |
C17H21IN2S |
Peso molecular |
412.3 g/mol |
Nombre IUPAC |
trimethyl(2-phenothiazin-10-ylethyl)azanium;iodide |
InChI |
InChI=1S/C17H21N2S.HI/c1-19(2,3)13-12-18-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)18;/h4-11H,12-13H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
NUBUGWJISZCDCY-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)CCN1C2=CC=CC=C2SC3=CC=CC=C31.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


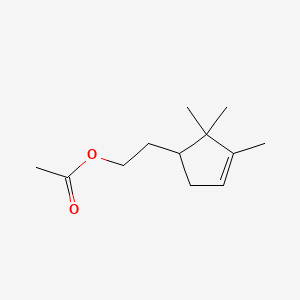

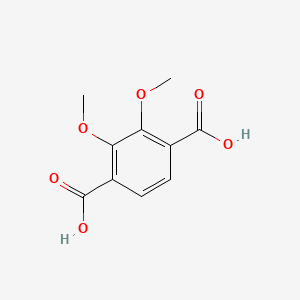
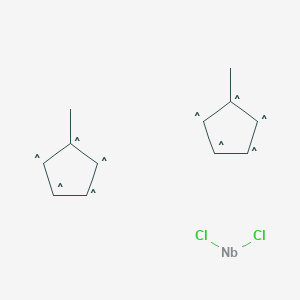
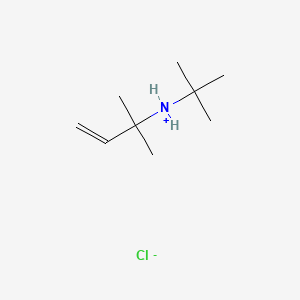
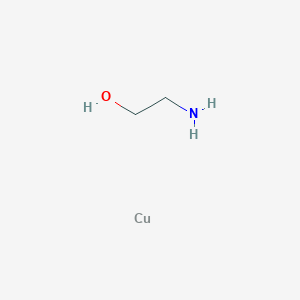
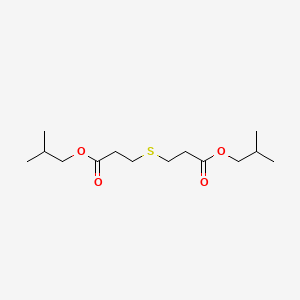

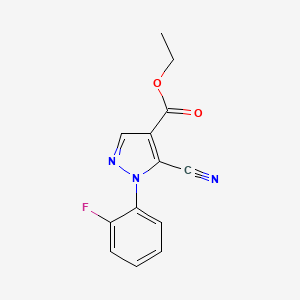
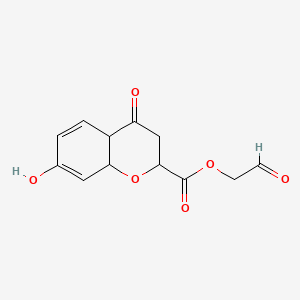
![Piperazine,1-[bis(hydroxyimino)ethyl]-4-methyl-(9ci)](/img/structure/B13756582.png)
![1,2-Dicarbadodecaborane(12), 1-[(propylthio)methyl]-](/img/structure/B13756594.png)
